Combretastatin D1
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Overview
Description
Combretastatin D1 is a member of the combretastatin family, a group of natural phenolic compounds isolated from the bark of the South African bush willow, Combretum caffrum . These compounds are known for their potent antitubulin activity, which makes them promising candidates for anticancer therapies .
Scientific Research Applications
Combretastatin D1 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the structure-activity relationships of antitubulin agents . In biology and medicine, it has been extensively studied for its anticancer properties . This compound disrupts the polymerization of tubulin, leading to the inhibition of cell division and the induction of apoptosis in cancer cells . Additionally, it has shown potential in the treatment of other diseases due to its anti-inflammatory and antimicrobial properties .
Mechanism of Action
Combretastatins are among the most potent antitubulin agents known. They inhibit tubulin polymerization by reversibly binding to the colchicine binding sites. They inhibit tumor growth by a novel antivascular and antineogenesis mechanism in which they stop blood flows to the blood vessels causing necrosis .
Future Directions
Preparation Methods
Combretastatin D1 can be synthesized through various methods. One notable method involves the use of flash vacuum pyrolysis for ring contraction . This method has been employed to synthesize combretastatins D-1, D-2, and D-4 . The reaction conditions typically involve high temperatures and the use of specific catalysts to facilitate the ring contraction process .
Chemical Reactions Analysis
Combretastatin D1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various oxidized or reduced derivatives of the original compound .
Comparison with Similar Compounds
Combretastatin D1 is part of a larger family of combretastatins, which includes combretastatins A, B, and C . Among these, combretastatin A-4 is the most well-known and has been extensively studied for its potent antitubulin activity . While this compound shares similar structural features with other combretastatins, its unique macrocyclic lactone structure distinguishes it from the others . This structural difference contributes to its distinct biological activities and potential therapeutic applications .
Similar Compounds:- Combretastatin A-4
- Combretastatin A-1
- Combretastatin B-1
- Combretastatin C-1
This compound’s unique structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
13-hydroxy-3,6,15-trioxatetracyclo[14.2.2.110,14.02,4]henicosa-1(19),10(21),11,13,16(20),17-hexaen-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c19-14-7-1-11-2-8-17(20)21-10-16-18(23-16)12-3-5-13(6-4-12)22-15(14)9-11/h1,3-7,9,16,18-19H,2,8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGWIGJGNQCZPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OCC2C(O2)C3=CC=C(C=C3)OC4=C(C=CC1=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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